tert-butyl N-[(1r,3r)-3-sulfamoylcyclobutyl]carbamate, trans
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Overview
Description
tert-butyl N-[(1r,3r)-3-sulfamoylcyclobutyl]carbamate, trans: is a chemical compound that has garnered interest in various fields of research due to its unique structure and potential applications. The compound features a tert-butyl group attached to a carbamate, which is further connected to a sulfamoyl-substituted cyclobutyl ring in a trans configuration. This configuration can influence the compound's reactivity and interactions, making it an intriguing subject for scientific study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1r,3r)-3-sulfamoylcyclobutyl]carbamate, trans, typically involves several key steps:
Formation of the Cyclobutyl Ring: The initial step involves the synthesis of the cyclobutyl ring, which can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Sulfamoyl Group: Following the formation of the cyclobutyl ring, a sulfamoyl group is introduced through sulfonylation reactions. Common reagents for this step include sulfonyl chlorides and suitable bases to facilitate the reaction.
Attachment of the Carbamate Group: The final step involves attaching the tert-butyl carbamate group to the nitrogen atom of the sulfamoyl-substituted cyclobutyl ring. This can be achieved through carbamation reactions using tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve scale-up of the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. Key considerations include reaction scalability, choice of solvents, reaction times, and purification processes to ensure the compound meets the desired specifications for research or application purposes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions under specific conditions, potentially involving oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reduction reactions might be less common due to the presence of the carbamate and sulfamoyl groups, but specific reducing agents like metal hydrides could be employed if needed.
Substitution: Substitution reactions are more prevalent, particularly involving the functional groups present in the molecule. For example, nucleophilic substitution at the carbamate or sulfamoyl positions could be explored.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, oxygen.
Reduction Reagents: Metal hydrides (in specific scenarios).
Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions could result in modified carbamate or sulfamoyl groups with different substituents.
Scientific Research Applications
Chemistry
Biology
Research into the biological activity of tert-butyl N-[(1r,3r)-3-sulfamoylcyclobutyl]carbamate, trans, could uncover its interactions with biological systems, potentially leading to new insights into biochemical pathways or therapeutic targets.
Medicine
Industry
In industrial applications, the compound could be utilized in the synthesis of specialty chemicals, materials science, or other areas where its unique chemical properties offer advantages.
Mechanism of Action
The mechanism by which tert-butyl N-[(1r,3r)-3-sulfamoylcyclobutyl]carbamate, trans, exerts its effects depends on its specific interactions at the molecular level. Potential mechanisms include binding to enzyme active sites, altering protein function, or interacting with cellular membranes. The sulfamoyl and carbamate groups may play critical roles in these interactions, influencing the compound's affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Unique Characteristics
Compared to similar compounds, tert-butyl N-[(1r,3r)-3-sulfamoylcyclobutyl]carbamate, trans, may exhibit unique reactivity or biological activity due to its specific functional groups and stereochemistry. The trans configuration of the cyclobutyl ring could also impart distinctive properties.
List of Similar Compounds
tert-butyl N-(cyclobutyl)carbamate: Similar carbamate structure without the sulfamoyl group.
tert-butyl N-[(1r,3r)-3-hydroxycyclobutyl]carbamate: Hydroxyl group instead of the sulfamoyl group.
tert-butyl N-(3-sulfamoylpropyl)carbamate: Linear alkyl chain with sulfamoyl and carbamate groups.
Each of these compounds shares structural similarities but differs in specific functional groups or configurations, contributing to variations in their chemical and biological properties.
There you have it—a comprehensive overview of this compound. Anything else you’d like to dive deeper into?
Properties
CAS No. |
2613382-50-4 |
---|---|
Molecular Formula |
C9H18N2O4S |
Molecular Weight |
250.3 |
Purity |
95 |
Origin of Product |
United States |
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